

Abl127: A Chemical Probe for Interrogating Protein Methylesterase-1 (PME-1) Function

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Compound of Interest		
Compound Name:	Abl127	
Cat. No.:	B15576478	Get Quote

Application Notes and Protocols for Researchers

Introduction

Protein Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in cellular signaling by regulating the activity of Protein Phosphatase 2A (PP2A), a major tumor suppressor.[1][2][3] PME-1 catalyzes the demethylation of the C-terminal leucine residue of the PP2A catalytic subunit (PP2Ac), a modification that leads to the inactivation of PP2A.[2][4] Elevated levels of PME-1 are observed in various diseases, including cancer and Alzheimer's disease, making it an important therapeutic target.[1][4][5] **Abl127** is a potent, selective, and covalent aza-β-lactam inhibitor of PME-1.[6] Its ability to inactivate PME-1 in cells and in vivo makes it an invaluable chemical probe for elucidating the biological functions of PME-1 and its role in disease pathogenesis.[7][8]

These application notes provide a summary of **Abl127**'s biochemical properties and detailed protocols for its use in studying PME-1 function.

Data Presentation

The following tables summarize the quantitative data for **Abl127**, highlighting its potency, selectivity, and effects in various experimental systems.

Table 1: In Vitro and In-Cell Potency of **Abl127**



Parameter	Cell Line/System	Value	Reference
IC50	Recombinant PME-1	4.2 nM	[6]
IC50	MDA-MB-231 cells	11.1 nM	[7][9]
IC50	HEK 293T cells	6.4 nM	[7][8]

Table 2: In Vivo Administration and Effects of Abl127

Parameter	Animal Model	Dosage	Effect	Reference
Administration	C57BI/6 Mice	50 mg/kg, i.p., 2 h	Complete inactivation of brain PME-1	[7][8]
PP2A Methylation	C57BI/6 Mice	50 mg/kg, i.p., 2 h	~35% reduction in demethylated PP2A in the brain	[7][8]
Tumor Growth	Endometrial Cancer Xenograft	Up to 5 mg/kg	No significant decrease in tumor burden	[5][10]

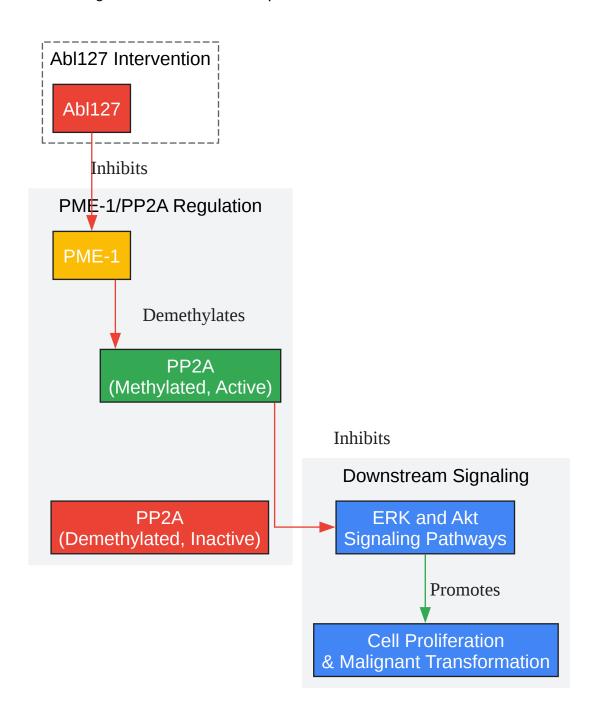
Table 3: Selectivity Profile of Abl127

Method	System	Concentration	Results	Reference
Competitive ABPP	MDA-MB-231 & HEK 293T cell lysates	< 10 μΜ	No inhibition of >50 other serine hydrolases detected	[8]
Competitive ABPP-MudPIT	Mouse brain proteomes	50 mg/kg in vivo	No substantial reduction in ~40 other brain serine hydrolases	[7][8]



Signaling Pathways and Experimental Workflows

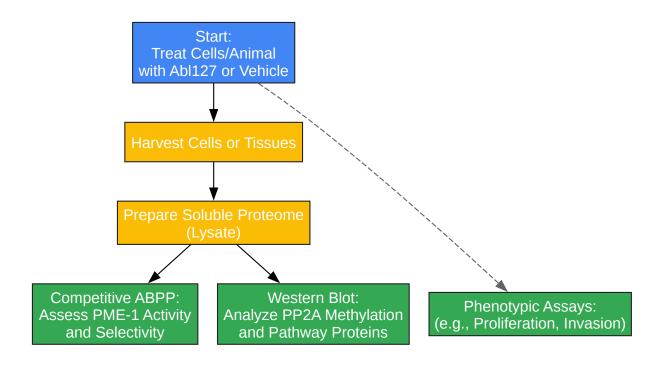
The following diagrams illustrate the key signaling pathway involving PME-1 and a general workflow for utilizing **Abl127** as a chemical probe.



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Caption: PME-1 signaling pathway and the inhibitory effect of Abl127.





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Caption: Experimental workflow for using **Abl127** to probe PME-1 function.

Experimental Protocols

1. In-Cell PME-1 Inhibition via Competitive Activity-Based Protein Profiling (ABPP)

This protocol assesses the potency and selectivity of **Abl127** in living cells by measuring the residual activity of PME-1.

Materials:

- Cell line of interest (e.g., MDA-MB-231, HEK 293T).
- Abl127 stock solution (in DMSO).
- · Cell culture medium and reagents.
- Phosphate-buffered saline (PBS).



- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Fluorophosphonate-rhodamine (FP-Rh) probe.
- SDS-PAGE gels and western blotting apparatus.
- Fluorescence gel scanner.

Procedure:

- Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of Abl127 (e.g., 0.1 nM to 10 μM) or DMSO (vehicle control) for 1-4 hours in serum-free media.[7][9]
- Cell Lysis: Wash cells twice with cold PBS and harvest. Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation at 14,000 x g for 30 minutes at 4°C to collect the soluble proteome (supernatant).
- Protein Quantification: Determine the protein concentration of the soluble lysates using a standard method (e.g., BCA assay).
- Probe Labeling: Dilute the proteomes to 1 mg/mL. Add the FP-Rh probe to a final concentration of 1 μ M. Incubate for 30 minutes at room temperature.
- SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
- Imaging and Analysis: Visualize the labeled serine hydrolases using a fluorescence gel scanner. PME-1 inhibition is quantified by the reduction in the fluorescence intensity of the band corresponding to PME-1 compared to the vehicle-treated control. The IC₅₀ value can be calculated from the dose-response curve.[7]
- 2. Western Blot Analysis of PP2A Methylation Status

This protocol determines the functional consequence of PME-1 inhibition by measuring the change in the methylation state of PP2A.

Materials:



- Cell lysates prepared as described in Protocol 1.
- Primary antibodies: anti-demethylated PP2A, anti-methylated PP2A, anti-total PP2A, and a loading control (e.g., anti-GAPDH).
- HRP-conjugated secondary antibodies.
- ECL western blotting detection reagents.
- Western blotting apparatus.

Procedure:

- Protein Separation: Separate 20-40 μg of protein from each lysate sample by SDS-PAGE and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%
 Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the levels of demethylated and methylated PP2A to total PP2A and the loading control. A successful PME-1 inhibition by Abl127 should result in a decrease in demethylated PP2A and a corresponding increase in methylated PP2A.[7]
- 3. In Vivo PME-1 Inhibition in Mice







This protocol describes the administration of **Abl127** to mice to study its effects on PME-1 activity in tissues.

Materials:

- C57Bl/6 mice.
- Abl127.
- Vehicle solution (e.g., a mixture of DMSO, PEG400, and saline).
- Tissue homogenization buffer.
- Reagents and equipment for competitive ABPP (Protocol 1).

Procedure:

- Compound Formulation: Prepare a solution of Abl127 in the vehicle for intraperitoneal (i.p.) injection.
- Animal Dosing: Administer Abl127 (e.g., 50 mg/kg) or vehicle to the mice via i.p. injection.[7]
- Tissue Collection: After a specified time (e.g., 2 hours), euthanize the mice and harvest the tissue of interest (e.g., brain).[7]
- Proteome Preparation: Homogenize the tissue in lysis buffer and prepare the soluble proteome as described in Protocol 1.
- Activity Analysis: Assess the PME-1 activity in the tissue lysates using competitive ABPP as
 detailed in Protocol 1 to confirm target engagement.
- 4. Cell Proliferation and Invasion Assays

These protocols can be used to assess the phenotypic consequences of PME-1 inhibition by **Abl127** on cancerous cells.

Materials:



- Cancer cell lines (e.g., Ishikawa, ECC-1).[6][10]
- Abl127.
- Cell proliferation assay kit (e.g., MTS or WST-1).
- Transwell invasion chambers (e.g., Matrigel-coated).
- Standard cell culture and imaging equipment.

Procedure (Proliferation):

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Abl127** (e.g., 50 nM) or vehicle.[6]
- After a desired incubation period (e.g., 48-72 hours), add the proliferation reagent and incubate as per the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.

Procedure (Invasion):

- Rehydrate the Matrigel-coated inserts of the Transwell chambers.
- Seed cells in serum-free medium in the upper chamber.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add various concentrations of Abl127 or vehicle to both the upper and lower chambers.
- Incubate for 24-48 hours.
- Remove non-invading cells from the top of the insert.
- Fix and stain the invading cells on the bottom of the membrane.



 Count the number of invading cells in several fields of view under a microscope. A dosedependent decrease in invasion is expected with Abl127 treatment.[10]

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